molecular formula C8H14N2O2 B13058440 1-(Piperazine-1-carbonyl)cyclopropan-1-ol

1-(Piperazine-1-carbonyl)cyclopropan-1-ol

Cat. No.: B13058440
M. Wt: 170.21 g/mol
InChI Key: RAMCCRAGXYHJQL-UHFFFAOYSA-N
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Description

1-(Piperazine-1-carbonyl)cyclopropan-1-ol is an organic compound that features a piperazine ring attached to a cyclopropane moiety via a carbonyl group

Chemical Reactions Analysis

1-(Piperazine-1-carbonyl)cyclopropan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Piperazine-1-carbonyl)cyclopropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperazine-1-carbonyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(Piperazine-1-carbonyl)cyclopropan-1-ol can be compared to other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-hydroxycyclopropyl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7(8(12)1-2-8)10-5-3-9-4-6-10/h9,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMCCRAGXYHJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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